molecular formula C13H15BrO4 B12076548 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid

Katalognummer: B12076548
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: FGURYZGVOAWMJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and an oxan-4-ylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.

    Oxan-4-ylmethoxy Group Introduction: The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction involving the corresponding oxan-4-ylmethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound may be used in studies related to enzyme inhibition or receptor binding.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the oxan-4-ylmethoxy group can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-methoxybenzoic acid: Similar structure but lacks the oxan-4-ylmethoxy group.

    4-Bromo-2-methoxybenzaldehyde: Contains a methoxy group and a bromine atom but has an aldehyde group instead of a carboxylic acid.

    3-Bromo-2-methoxypyridin-4-ylboronic acid: Contains a pyridine ring and a boronic acid group, making it structurally different but functionally similar in some reactions.

Uniqueness

4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of the oxan-4-ylmethoxy group, which can impart distinct chemical and physical properties, such as increased solubility or altered reactivity, compared to similar compounds.

Eigenschaften

Molekularformel

C13H15BrO4

Molekulargewicht

315.16 g/mol

IUPAC-Name

4-bromo-2-(oxan-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C13H15BrO4/c14-10-1-2-11(13(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)

InChI-Schlüssel

FGURYZGVOAWMJO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.